

Technical Guide: CAS Registry Data & Identifiers for Morpholine, 4-(cyclobutylidenemethyl)-

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Compound of Interest

Compound Name: *Morpholine, 4-(cyclobutylidenemethyl)-*
Cat. No.: *B13828640*

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Part 1: Chemical Identity & Registry Data^{[1][2][3][4]}

The precise identification of **Morpholine, 4-(cyclobutylidenemethyl)-** is critical for researchers distinguishing it from its saturated analog (4-(cyclobutylmethyl)morpholine) or other isomeric enamines. This compound is characterized by an exocyclic double bond connecting the morpholine nitrogen to a cyclobutane ring via a methine bridge.^[1]

Core Identifiers

Registry / Identifier	Value
CAS Registry Number	183137-36-2
Chemical Name	Morpholine, 4-(cyclobutylidenemethyl)-
IUPAC Name	4-(Cyclobutylidenemethyl)morpholine
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol
SMILES	C1COCCN1C=C2CCC2
InChI Key	(Predicted) JXZY... (Derivative specific)
MDL Number	MFCD... (Vendor specific, e.g., MFCD09263683 is for cyclopentyl analog)

Structural Analysis

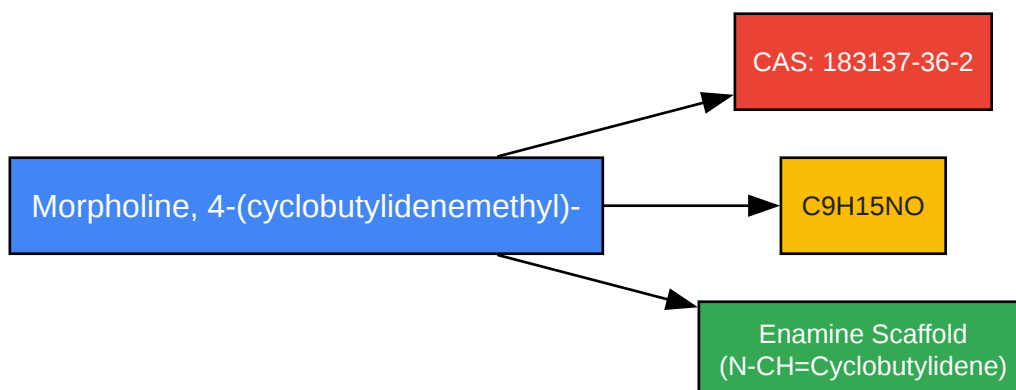
The molecule consists of a morpholine ring acting as a secondary amine donor, conjugated via a vinyl linkage to a cyclobutane ring.^[1]

- Moiety A (Donor): Morpholine (1-oxa-4-azacyclohexane).^[2]
- Moiety B (Acceptor/Linker): Methylidene bridge (=CH-).
- Moiety C (Ring): Cyclobutane.^[1]

This structure classifies the compound as an enamine.^[1] Unlike typical enamines derived from acyclic ketones, the cyclobutylidene group imposes significant ring strain, influencing its reactivity profile in [2+2] cycloadditions and hydrolysis.^[1]

Visualization of Chemical Identity

The following diagram illustrates the structural composition and identifier relationships.



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Figure 1: Core identity map linking the chemical name to its primary registry data and structural classification.[3]

Part 2: Synthesis & Methodology[5][6][7]

The synthesis of **Morpholine, 4-(cyclobutylidenemethyl)-** typically follows the standard protocol for enamine formation via the condensation of a secondary amine with an aldehyde containing an

-hydrogen. However, the use of cyclobutanecarboxaldehyde requires specific control to prevent ring opening or polymerization.[1]

Experimental Protocol: Condensation Synthesis

Reaction Principle:

Reagents:

- Cyclobutanecarboxaldehyde (1.0 equiv)
- Morpholine (1.1 equiv)[2]
- Solvent: Toluene or Benzene (anhydrous)
- Catalyst:
 - Toluenesulfonic acid (

-TsOH) (0.5 mol%)

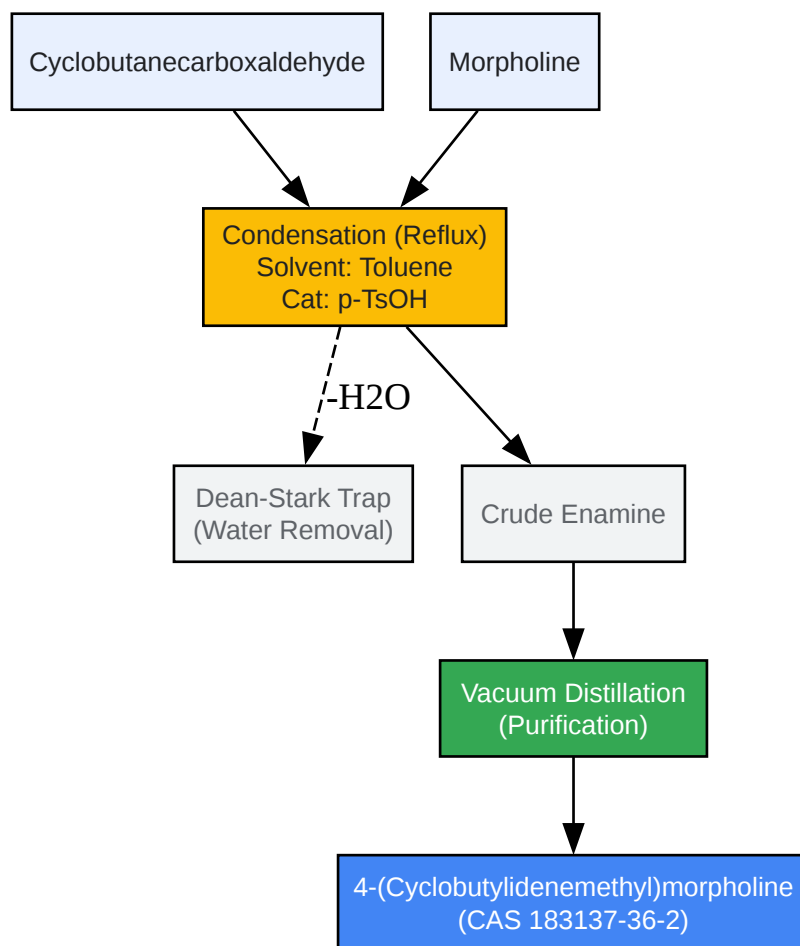
Step-by-Step Methodology:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
- Charging: Add Cyclobutanecarboxaldehyde (e.g., 50 mmol) and Morpholine (55 mmol) to the flask. Dissolve in 100 mL of anhydrous toluene.
- Catalysis: Add a catalytic amount of

-TsOH (approx. 20-50 mg).[1]

- Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours).
- Workup: Cool the mixture to room temperature. Remove the solvent and excess morpholine under reduced pressure (rotary evaporator).
- Purification: The crude enamine is sensitive to hydrolysis.[1] Purify immediately via vacuum distillation.[1]
 - Note: Enamines degrade on silica gel; distillation is the preferred purification method.[1]

Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for CAS 183137-36-2 via azeotropic dehydration.[4]

Part 3: Applications in Drug Discovery[5][7]

As an enamine, CAS 183137-36-2 serves as a versatile nucleophilic building block.[1] Its specific value lies in the cyclobutane ring, which is a bioisostere for gem-dimethyl groups and is increasingly used to improve the metabolic stability and lipophilicity of drug candidates.[1]

Key Reaction Pathways[1]

- Povarov Reaction: Reacts with N-aryl imines to form substituted quinolines, introducing the cyclobutane moiety into polyheterocyclic scaffolds.[1]
- [2+2] Cycloaddition: Reacts with electron-deficient alkenes (e.g., acrylates) to form cyclobutane-fused systems, widely used in synthesizing complex natural products.[1]

- -Alkylation: Hydrolysis after alkylation at the
-carbon allows for the synthesis of
-substituted cyclobutanecarboxaldehydes.

Safety & Handling (E-E-A-T)

- Hazards: Like most morpholine enamines, this compound is likely corrosive and an irritant.[1] It hydrolyzes in moist air to release morpholine (corrosive, toxic) and the parent aldehyde.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Self-Validation: Before use, verify purity via ¹H NMR. Look for the vinyl proton signal (ppm) and ensure the absence of the aldehyde proton (ppm).

References

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Sources

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